molecular formula C16H17FN2O3 B13613358 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid

Cat. No.: B13613358
M. Wt: 304.32 g/mol
InChI Key: QZZXMPRFULMSPE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid is a synthetic organic compound combining a fluorinated benzene ring with a benzyloxy substituent and a carboximidamide functional group. The acetic acid component likely acts as a counterion, forming a salt to enhance stability or solubility. Key structural features include:

  • Benzyloxy group: A benzyl ether substituent at position 2, contributing to lipophilicity and steric bulk.
  • Fluorine atom: At position 6, which may influence electronic properties and metabolic stability.

According to Enamine Ltd’s Building Blocks Catalogue (), the compound is listed under catalog number EN300-1253454. However, discrepancies exist in the provided molecular formula (C₆H₈N₂O, molecular weight 124.14 g/mol), which appears inconsistent with the expected structure. This may reflect a data entry error, as the benzyloxy group alone accounts for C₇H₇O, suggesting further verification is needed .

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

acetic acid;2-fluoro-6-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H13FN2O.C2H4O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4)

InChI Key

QZZXMPRFULMSPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . This reaction is carried out in methanolic solution, and the resulting Schiff base ligands are further reacted with metal ions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted benzene compounds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of fluorine, benzyloxy, and carboximidamide groups.

Compound Name Substituents (Position) Molecular Features Potential Applications
2-(Benzyloxy)benzene-1-carboximidamide Benzyloxy (2), Carboximidamide (1) Lacks fluorine; reduced lipophilicity Intermediate in drug synthesis
6-Fluoro-2-methoxybenzene-1-carboximidamide Methoxy (2), Fluorine (6) Smaller alkoxy group; lower steric hindrance Antimicrobial research
2-(Benzyloxy)-6-chlorobenzene-1-carboximidamide Chlorine (6) instead of fluorine Higher electronegativity; altered reactivity Kinase inhibition studies

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and strong electronegativity may enhance metabolic stability compared to chlorine, which could increase binding affinity but risk off-target interactions .
  • Benzyloxy vs. Methoxy : The benzyloxy group’s bulkiness may improve target selectivity but reduce solubility compared to smaller alkoxy groups.

Comparison with Salts and Counterions

The acetic acid salt form of the target compound contrasts with other amidine salts (e.g., hydrochlorides):

  • Solubility : Acetic acid salts generally exhibit moderate aqueous solubility, whereas hydrochloride salts are more hydrophilic.
  • Stability : Acetic acid may offer better pH stability in formulations compared to volatile counterions like formate .

Research Findings and Limitations

Available Data from Evidence

  • Enamine Ltd () : Lists the compound as a building block (EN300-1253456) but provides ambiguous molecular data. The catalog includes structurally unrelated compounds (e.g., triazole derivatives), limiting direct comparisons .
  • Pharmacopoeia () : Focuses on benzathine benzylpenicillin, a penicillin salt with a dibenzylethylenediamine component. While both compounds contain benzyl groups, their biological targets and applications differ significantly .

Gaps and Recommendations

  • Molecular Data : Clarify the correct molecular formula and weight through experimental validation (e.g., mass spectrometry).
  • Biological Activity: No data on efficacy, toxicity, or target interactions is provided. Comparative studies with fluorinated amidines (e.g., antiviral or enzyme inhibition assays) are needed.
  • Synthetic Utility : Explore its role in preparing fluorinated pharmaceuticals, leveraging the benzyloxy group as a protecting group.

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